1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound) and what class it belongs to (for example, whether it’s an amine, an alcohol, a carboxylic acid, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the structure of the compound using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index.Scientific Research Applications
Crystal Structure Analysis
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine and its derivatives have been studied for their crystal structures. X-ray crystallography has been used to determine the structures of various NH-indazoles, including those with trifluoromethyl groups. These studies help in understanding the supramolecular interactions, such as hydrogen bonds and aromatic interactions, which influence the behavior and properties of these compounds (Teichert et al., 2007).
Antitumor Activity
Several studies have focused on the synthesis of indazole derivatives and evaluated their antitumor activities. Compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown inhibitory effects against cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ji et al., 2018).
Synthesis Methods
Research has been conducted on metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, leading to the synthesis of various 1H-indazoles. These methods contribute to the development of efficient and eco-friendly synthesis routes for indazole compounds (Counceller et al., 2012).
Photophysical Properties
The photophysical properties of indazole derivatives have been explored. For instance, studies on fully substituted 1H-1,2,4-triazol-3-amines have shed light on their potential applications in fields such as organic chemistry, medicinal chemistry, and optical materials due to their fluorescence and aggregation-induced emission (AIE) properties (Guo et al., 2021).
Antimicrobial Activity
Several indazole derivatives have been synthesized and tested for their antimicrobial activities. Studies have shown that certain indazole compounds exhibit significant antibacterial and antifungal properties, which could be leveraged in developing new antimicrobial agents (Bhat et al., 2016).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as the hazards associated with the compound. It can include information on the compound’s toxicity, flammability, and reactivity.
Future Directions
This involves discussing potential future research directions. For example, if the compound is a drug, this could involve discussing potential new therapeutic applications for the drug.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
1-methyl-6-(trifluoromethyl)indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIWZOIJCGXHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(F)(F)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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